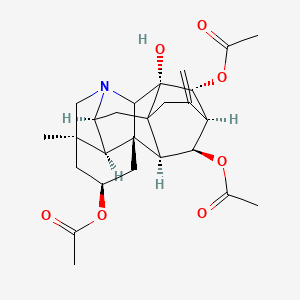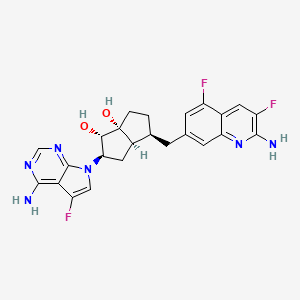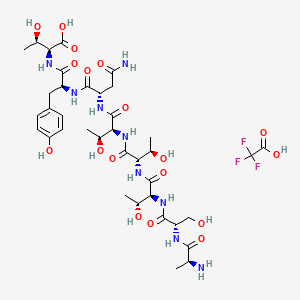
Peptide T (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Peptide T (Trifluoroacetic Acid) is a synthetic peptide that has been studied for its potential therapeutic applications. It is composed of a sequence of amino acids and is often used in research related to neurodegenerative diseases and immune system modulation. Trifluoroacetic Acid is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins and during reversed-phase high-performance liquid chromatography purification of peptides .
準備方法
Synthetic Routes and Reaction Conditions: Peptide T (Trifluoroacetic Acid) is typically synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin using Trifluoroacetic Acid.
Industrial Production Methods: In industrial settings, the synthesis of Peptide T (Trifluoroacetic Acid) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for the production of multiple peptide samples simultaneously. The use of Trifluoroacetic Acid in the cleavage step is crucial for obtaining high-purity peptides .
化学反応の分析
Types of Reactions: Peptide T (Trifluoroacetic Acid) undergoes various chemical reactions, including:
Oxidation: Methionine residues in the peptide can be oxidized to methionine sulfoxide.
Substitution: Peptide bonds can be formed or broken through substitution reactions involving nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or N-mercaptoacetamide.
Substitution: Various nucleophiles and electrophiles depending on the specific reaction.
Major Products Formed:
Oxidation: Methionine sulfoxide.
Reduction: Methionine.
Substitution: Modified peptides with new peptide bonds.
科学的研究の応用
Peptide T (Trifluoroacetic Acid) has a wide range of scientific research applications:
Chemistry: Used in the study of peptide synthesis and purification techniques.
Biology: Investigated for its role in modulating immune responses and potential therapeutic effects on neurodegenerative diseases.
Medicine: Explored as a potential treatment for conditions such as HIV and multiple sclerosis.
Industry: Utilized in the production of high-purity peptides for pharmaceutical research and development
特性
分子式 |
C37H56F3N9O18 |
|---|---|
分子量 |
971.9 g/mol |
IUPAC名 |
(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C35H55N9O16.C2HF3O2/c1-13(36)28(52)40-22(12-45)31(55)41-25(15(3)47)33(57)43-26(16(4)48)34(58)42-24(14(2)46)32(56)39-21(11-23(37)51)29(53)38-20(10-18-6-8-19(50)9-7-18)30(54)44-27(17(5)49)35(59)60;3-2(4,5)1(6)7/h6-9,13-17,20-22,24-27,45-50H,10-12,36H2,1-5H3,(H2,37,51)(H,38,53)(H,39,56)(H,40,52)(H,41,55)(H,42,58)(H,43,57)(H,44,54)(H,59,60);(H,6,7)/t13-,14-,15+,16+,17+,20-,21-,22-,24-,25-,26-,27-;/m0./s1 |
InChIキー |
KECACQNLYDHUJS-JSRGMCSESA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


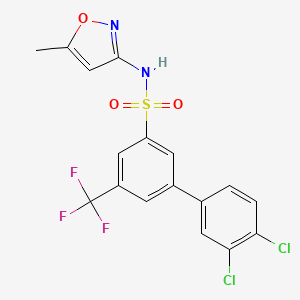
![2,3,5,6-Tetradeuterio-4-(7,7,10,10-tetramethyl-8,9-dihydronaphtho[2,3-b][1,5]benzothiazepin-12-yl)benzoic acid](/img/no-structure.png)
![Azuleno[6,5-b]furan-2(3H)-one,3a,4,4a,5,6,7,7a,9a-octahydro-5-hydroxy-5,8-dimethyl-3-methylene-,[3aR-(3aalpha,4aalpha,5beta,7aalpha,9abeta)]-](/img/structure/B12429659.png)
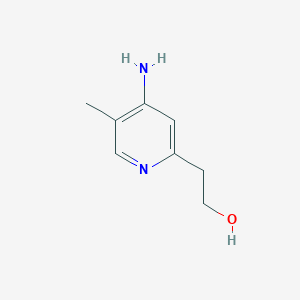
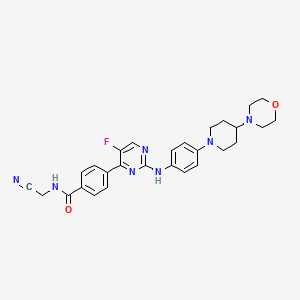


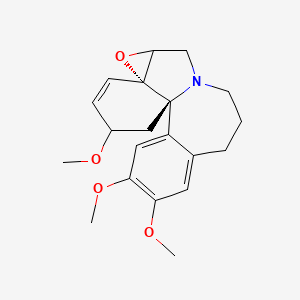
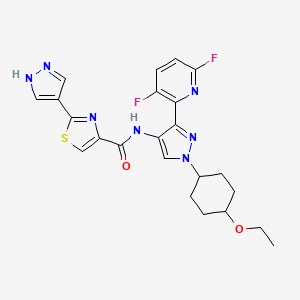
![2-amino-2-(hydroxymethyl)propane-1,3-diol;[(3S)-3-methyloxiran-2-yl]phosphonic acid](/img/structure/B12429697.png)
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B12429704.png)

